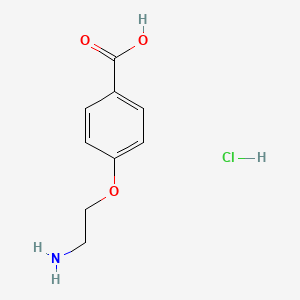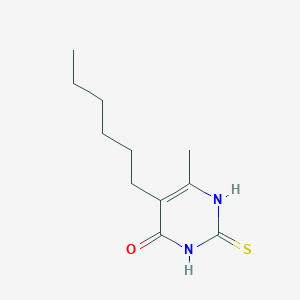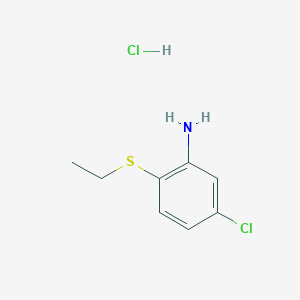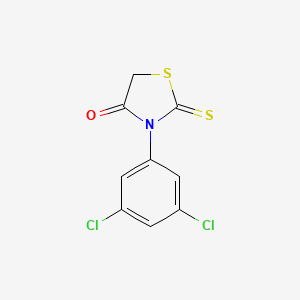![molecular formula C10H14Cl2N2O B1318529 2-chloro-N-[4-(dimethylamino)phenyl]acetamide CAS No. 38426-10-7](/img/structure/B1318529.png)
2-chloro-N-[4-(dimethylamino)phenyl]acetamide
Overview
Description
2-Chloro-N-[4-(dimethylamino)phenyl]acetamide (2-CNDA) is a chemical compound with a wide range of applications in the field of scientific research. It is a colorless, odorless, and crystalline solid and is soluble in water, ethanol, and other solvents. It is commonly used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and for a variety of other applications in scientific research.
Scientific Research Applications
Chemical Properties and Storage
“2-chloro-N-[4-(dimethylamino)phenyl]acetamide” is a chemical compound with the CAS Number: 57678-38-3. It has a molecular weight of 226.71 and its IUPAC name is 2-chloro-N-[4-(dimethylamino)benzyl]acetamide . The compound is typically stored at room temperature and comes in a physical form of powder .
Safety Information
The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause harm if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Synthesis
The compound can be synthesized by refluxing INT-01 with INT-02 in the presence of acetonitrile and potassium carbonate .
Antimicrobial Activity
The compound has been studied for its potential antimicrobial activity. In one study, derivatives of the compound were synthesized and evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Activity
The compound has also been investigated for its potential anticancer activity. In the same study mentioned above, the synthesized derivatives were evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 . The study demonstrated that the compounds displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .
properties
IUPAC Name |
2-chloro-N-[4-(dimethylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)9-5-3-8(4-6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAVKPASPOSURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(dimethylamino)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)









